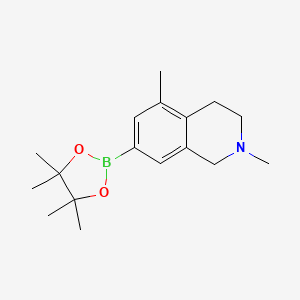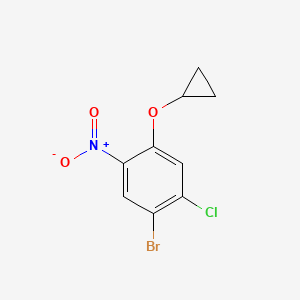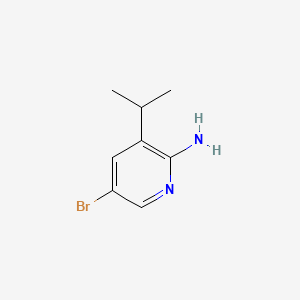
5-Bromo-3-isopropylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isopropylpyridin-2-amine is a brominated pyridine derivative with an isopropyl group at the 3-position and an amino group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by brominating 3-isopropylpyridin-2-amine using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the bromo group using aryl boronic acids or boronic esters.
Industrial Production Methods: Industrial production typically involves large-scale bromination and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in 5-bromo-3-isopropylpyridin-2-nitro.
Reduction: Reduction reactions can reduce the nitro group back to the amino group.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-bromo-3-isopropylpyridin-2-nitro
Reduction: this compound (reformed)
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Bromo-3-isopropylpyridin-2-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-3-isopropylpyridin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.
Comparison with Similar Compounds
5-Bromo-2-methylpyridin-3-amine
3-Amino-2-bromopyridine
2-Amino-3-bromopyridine
Uniqueness: 5-Bromo-3-isopropylpyridin-2-amine is unique due to its isopropyl group, which can influence its reactivity and biological activity compared to other brominated pyridines
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-3-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
JEJGUSRMRUYPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


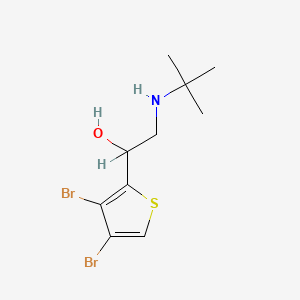

![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)


![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
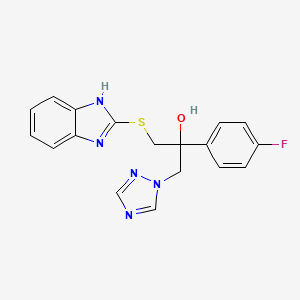

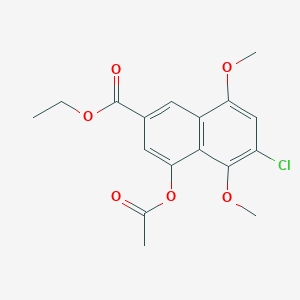

![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)
![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
